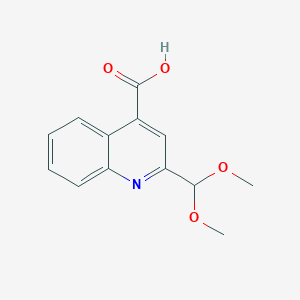
2-(Dimethoxymethyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethoxymethyl)quinoline-4-carboxylic acid is a quinoline derivative with significant potential in various fields of chemistry, biology, and medicine. Quinoline compounds are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave conditions to form quinoline-2,4-dicarboxylic acid . Another method includes the Ullmann-type coupling reaction, where 2-bromobenzaldehyde reacts with sodium azide to form an azido complex intermediate .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve yield but also reduce environmental impact.
化学反应分析
Types of Reactions
2-(Dimethoxymethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the quinoline ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and various alkyl halides are employed in substitution reactions.
Major Products Formed
科学研究应用
2-(Dimethoxymethyl)quinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of infectious diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(Dimethoxymethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair .
相似化合物的比较
Similar Compounds
- 2-(1,1’-Biphenyl-4-yl)quinoline-4-carboxylic acid
- 2-(2,2’-Bithienyl-5-yl)-6-methylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid derivatives
Uniqueness
2-(Dimethoxymethyl)quinoline-4-carboxylic acid stands out due to its unique dimethoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry .
生物活性
2-(Dimethoxymethyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antileishmanial, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by a quinoline ring substituted with a dimethoxymethyl group and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have shown that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative pathogens.
In Vitro Antibacterial Evaluation
The antibacterial activity of this compound was evaluated using the agar diffusion method against multiple bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 64 | Significant |
| Escherichia coli | 128 | Moderate | |
| Bacillus subtilis | >256 | Weak | |
| Pseudomonas aeruginosa | >256 | Weak | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >256 | Weak |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 μg/mL, indicating its potential as an antibacterial agent. However, it showed weaker activity against other strains, particularly MRSA and Pseudomonas aeruginosa, with MICs exceeding 256 μg/mL .
Antileishmanial Activity
The antileishmanial activity of quinoline derivatives has been investigated in vitro against Leishmania donovani promastigotes. The study revealed that certain derivatives exhibited potent antileishmanial activity with IC₅₀ values ranging from 1.56 μg/mL to 200 μg/mL. The structure-activity relationship indicated that modifications in the quinoline structure could enhance efficacy against Leishmania species .
Cytotoxicity Studies
Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that compounds derived from quinoline-4-carboxylic acids exhibited low cytotoxicity, with IC₅₀ values comparable to standard antibiotics like ampicillin and gentamicin. Specifically, the cytotoxicity for this compound was found to be moderate, suggesting a favorable safety profile for further development as an antibacterial agent .
The mechanism of action for quinoline derivatives often involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Molecular docking studies have shown that these compounds can effectively bind to the active site of DNA gyrase, disrupting bacterial DNA replication .
属性
CAS 编号 |
6342-51-4 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-(dimethoxymethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-17-13(18-2)11-7-9(12(15)16)8-5-3-4-6-10(8)14-11/h3-7,13H,1-2H3,(H,15,16) |
InChI 键 |
YLDMUNHJYMEHPI-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=NC2=CC=CC=C2C(=C1)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















